molecular formula C11H12BrClO3 B13686457 Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B13686457
M. Wt: 307.57 g/mol
InChI Key: MZKFYJHDRSAXMW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, along with an ethyl ester and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(4-Bromo-2-chlorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-Chloro-2-bromophenyl)-3-hydroxypropanoate: Similar structure but with reversed positions of bromine and chlorine.

    Ethyl 3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanoate: Fluorine atom instead of chlorine.

    Ethyl 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoate: Methyl group instead of chlorine.

Uniqueness

Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

ethyl 3-(4-bromo-2-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10,14H,2,6H2,1H3

InChI Key

MZKFYJHDRSAXMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Br)Cl)O

Origin of Product

United States

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